molecular formula C21H23N3O3 B2637132 2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380079-37-6

2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2637132
CAS No.: 2380079-37-6
M. Wt: 365.433
InChI Key: PNUSYZNWDKDNKI-UHFFFAOYSA-N
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Description

2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups

Mechanism of Action

Target of Action

The primary targets of 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile affects several biochemical pathways. In the nervous system, it disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. In the inflammatory response, it prevents the synthesis of leukotrienes, molecules that mediate inflammation .

Pharmacokinetics

Similar compounds are generally well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target sites in the body.

Result of Action

The molecular and cellular effects of 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile’s action include an increase in acetylcholine concentration in the nervous system and a decrease in leukotriene production in inflammatory responses . These changes can lead to various physiological effects, such as improved nerve signal transmission and reduced inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, which is then reacted with piperidine derivatives under controlled conditions to form the intermediate. This intermediate is further reacted with pyridine-4-carbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c22-12-16-5-6-23-21(11-16)27-15-18-2-1-7-24(14-18)13-17-3-4-19-20(10-17)26-9-8-25-19/h3-6,10-11,18H,1-2,7-9,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUSYZNWDKDNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCCO3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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